![molecular formula C19H18N2O4S B1403709 5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione CAS No. 646519-84-8](/img/structure/B1403709.png)
5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Overview
Description
This compound is an impurity of Pioglitazone, a PPAR agonist that has antidiabetic activity in patients with type 2 diabetes mellitus . It is also known as (E)-5- (4- (2- (5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione .
Molecular Structure Analysis
The molecular formula of this compound is C19H18N2O3S . The InChI string is InChI=1S/C19H18N2O3S/c1-2-13-3-6-15 (20-12-13)9-10-24-16-7-4-14 (5-8-16)11-17-18 (22)21-19 (23)25-17/h3-8,11-12H,2,9-10H2,1H3, (H,21,22,23)/b17-11+ . The Canonical SMILES is CCC1=CN=C (C=C1)CCOC2=CC=C (C=C2)C=C3C (=O)NC (=O)S3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 354.4 g/mol . It is a white crystalline powder with no odor . It is insoluble in water and ether; slightly soluble in acetone, acetonitrile, and alcohol; and soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .Scientific Research Applications
Corrosion Inhibition
One application of thiazolidinedione derivatives, which include compounds structurally similar to the one , is in corrosion inhibition. These compounds have been investigated for their efficiency in protecting mild steel in acidic environments. The study utilized techniques like weight loss, electrochemical polarization, and electrochemical impedance spectroscopy (EIS) to evaluate the inhibition performance. Results indicated that the efficiency of these inhibitors increases with concentration. Their adsorption onto the mild steel surface follows the Langmuir adsorption isotherm, suggesting a strong and effective barrier against corrosion (Yadav, Behera, Kumar, & Yadav, 2015).
Antimicrobial Activity
Thiazolidinedione derivatives have also been synthesized and evaluated for their antimicrobial properties. These studies have shown that certain compounds exhibit good activity against gram-positive bacteria, and some have displayed excellent antifungal activity against species like Aspergillus niger and A. flavus. The antimicrobial activity is often attributed to the structural features of these compounds, which can be optimized for enhanced efficacy (Prakash et al., 2011).
Quantum Chemical Studies
In the realm of computational chemistry, quantum chemical methods have been employed to study the electronic structure and properties of thiazolidinedione derivatives. These studies offer insights into the molecule's vibrational frequencies, electronic transitions, and molecular orbital energies. Such theoretical investigations aid in understanding the compound's reactivity and potential interactions with biological targets or materials (Thirunavukkarasu et al., 2018).
Medicinal Chemistry
Within medicinal chemistry, thiazolidinediones have been explored for their potential as antidiabetic and hypolipidemic agents. These compounds have been shown to modulate plasma glucose and triglyceride levels in animal models, offering a basis for developing new therapies for metabolic disorders. The pharmacological activities are often related to the compounds' ability to activate peroxisome proliferator-activated receptors (PPARs), highlighting their significance in drug discovery (Madhavan et al., 2001).
Substrate-Specific Inhibitors
Thiazolidinedione derivatives have been studied for their role as substrate-specific inhibitors, particularly in targeting enzymes like ERK1/2. These studies are foundational in developing targeted therapies for diseases where such enzymes are dysregulated. By modifying the substitution pattern on the phenyl ring, researchers have improved the compounds' functional activities, demonstrating the utility of structural optimization in drug design (Li et al., 2009).
properties
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-10,16,22H,2,11H2,1H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEMRUAQCKZNJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 73050415 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



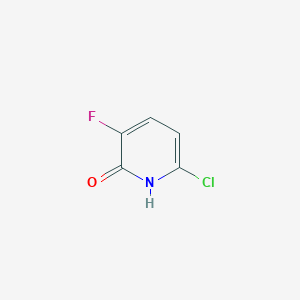
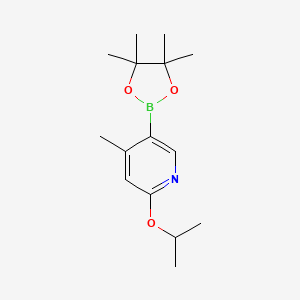
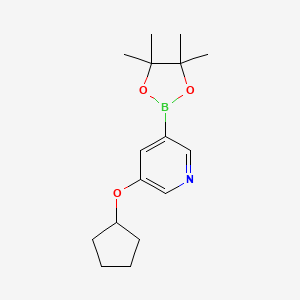
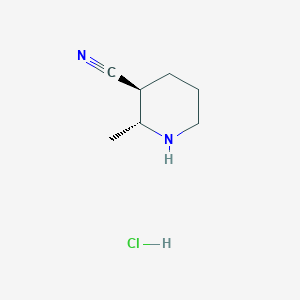
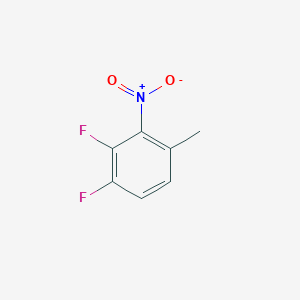
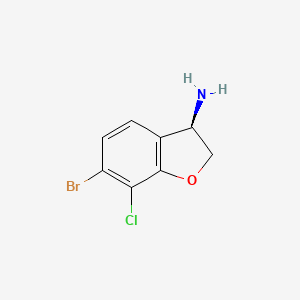
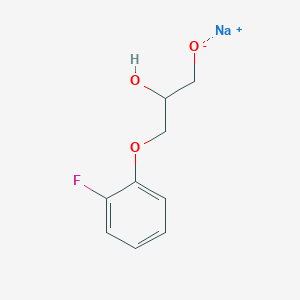
![Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1403637.png)
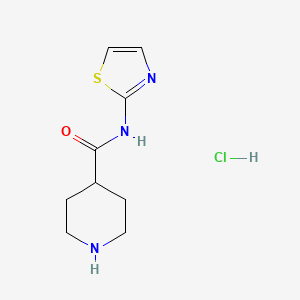
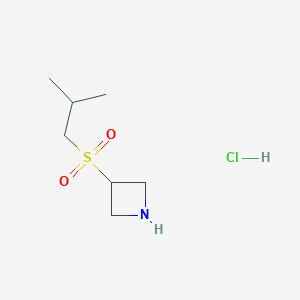
![2-Iodo-7-methoxybenzo[d]thiazole](/img/structure/B1403642.png)
![4-Chloroimidazo[1,5-a]pyrimidin-8-amine](/img/structure/B1403646.png)
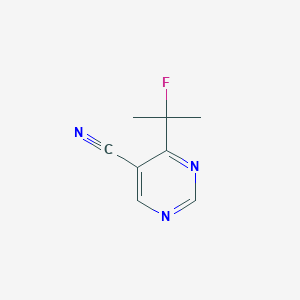
![4-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1403649.png)